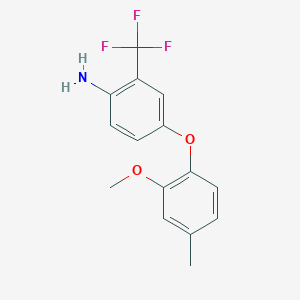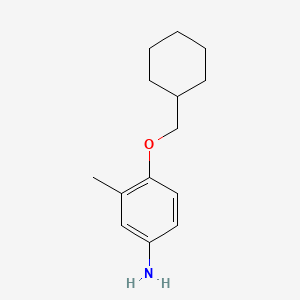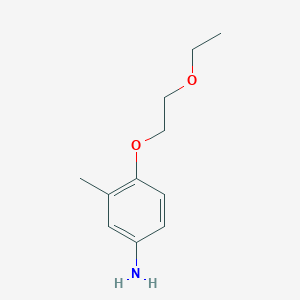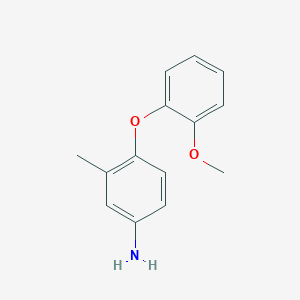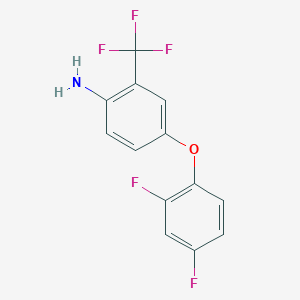
4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline” is an organic compound that contains a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a difluorophenoxy group (a phenyl group with two fluorine atoms attached and an oxygen atom linking it to the rest of the molecule). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atoms could significantly influence the molecule’s shape and properties, as fluorine is highly electronegative and can form strong bonds with carbon. The aniline group could also contribute to the compound’s reactivity and potentially its ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it’s treated. The aniline group could potentially undergo reactions such as acylation or alkylation, while the trifluoromethyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity, boiling point, and solubility. The aniline group could contribute to its basicity .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
- Herbicide Toxicity and Environmental Fate : Studies have extensively investigated the environmental impact of herbicides, particularly focusing on their toxicity, persistence, and degradation pathways. The research underscores the need for understanding the fate of such chemicals in agricultural settings and their potential for microbial degradation. Environmental biodegradability studies have shown that microbial processes can play a crucial role in mitigating the pollution caused by herbicides, safeguarding both environmental health and human populations (Magnoli et al., 2020).
Analytical and Synthetic Applications
- Analytical Techniques for Antioxidants : The compound's role has been explored in the development of analytical methods for determining antioxidant activity. These methods are crucial in various fields, including food engineering, medicine, and pharmacy, where understanding the antioxidant capacity of substances is essential (Munteanu & Apetrei, 2021).
- Organic Synthesis and Chemical Reactions : The utility of trifluoromethanesulfonic acid in organic synthesis highlights the compound's significance in facilitating various chemical transformations. This includes electrophilic aromatic substitution reactions, formation of carbon-heteroatom bonds, and synthesis of complex organic and heterocyclic structures. Such applications underscore the compound's versatility and its role in advancing the field of organic chemistry (Kazakova & Vasilyev, 2017).
Environmental and Health Safety
- Safety and Toxicological Profile : The compound's safety, particularly in relation to environmental and human health, has been a subject of investigation. Studies have examined the potential health risks associated with exposure to various chemicals, including herbicides. The evidence suggests a low likelihood of certain compounds causing adverse health effects, such as polyneuropathy, under normal exposure conditions, highlighting the importance of understanding the toxicological profiles of these substances (Mattsson & Eisenbrandt, 1990).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-difluorophenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-7-1-4-12(10(15)5-7)20-8-2-3-11(19)9(6-8)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNUZJOXLEZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



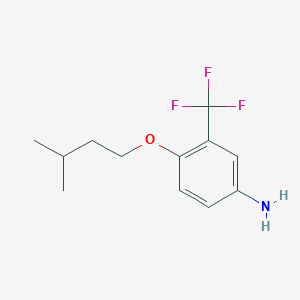
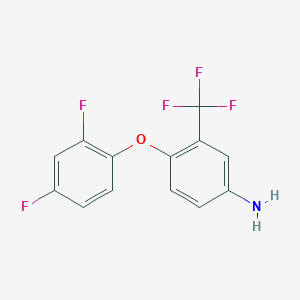

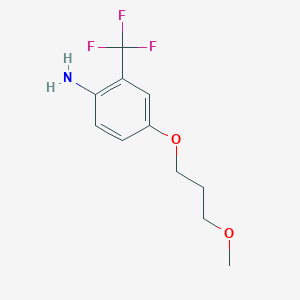
![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
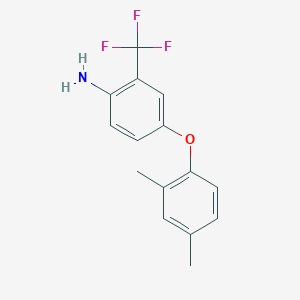
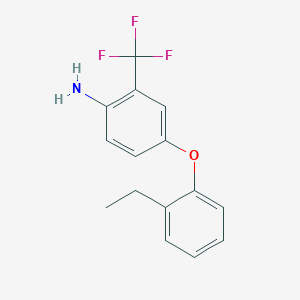
![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)
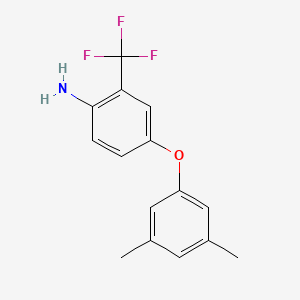
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
